3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid
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Overview
Description
3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid is a heterocyclic compound with a molecular formula of C9H9NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis of the resulting esters . Another efficient method includes the Lewis acid-catalyzed S_N2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .
Industrial Production Methods
The use of microwave irradiation in solvent-free conditions has also been explored for the synthesis of benzoxazine derivatives, offering a rapid, high-yielding, and environmentally friendly protocol .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can simplify the compound’s structure, making it more suitable for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazines: These compounds share a similar core structure but differ in the position of the nitrogen atom.
4H-1,3-benzoxazin-4-one: This compound has a similar benzoxazine ring but includes an additional oxygen atom in the ring structure.
Uniqueness
3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-2-1-3-7-8(6)10-4-5-13-7/h1-3,10H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXUJPEQCJYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123296-71-9 |
Source
|
Record name | 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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